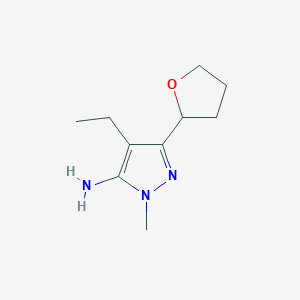
4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 4-position, a methyl group at the 1-position, and an oxolan-2-yl group at the 3-position of the pyrazole ring. The amine group is located at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
-
Hydrazine Derivative Route
Starting Materials: Ethyl hydrazine, 1-methyl-3-(oxolan-2-yl)-1,3-dicarbonyl compound.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux for several hours to promote cyclization.
Product Isolation: The resulting product is purified by recrystallization or column chromatography.
-
Industrial Production Methods
- In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: The reaction is performed under an inert atmosphere to prevent oxidation.
Products: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide.
Products: Halogenated derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in the development of enzyme inhibitors.
-
Medicine
- Explored as a potential drug candidate for the treatment of various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may bind to enzymes or receptors, modulating their activity.
- It can interact with nucleic acids, affecting gene expression and protein synthesis.
-
Pathways Involved
- The compound may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
- It can modulate metabolic pathways, altering the production and utilization of cellular metabolites.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-1-methyl-3-(oxolan-2-YL)-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 4-Ethyl-1-methyl-3-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine.
- 4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-4-amine.
- 4-Ethyl-1-methyl-3-(oxolan-2-yl)-1H-pyrazol-5-carboxylic acid.
-
Uniqueness
- The presence of the oxolan-2-yl group at the 3-position of the pyrazole ring imparts unique chemical and biological properties to the compound.
- The specific substitution pattern of the compound influences its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-5-(oxolan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
LZKAZFGNLALSRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C2CCCO2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



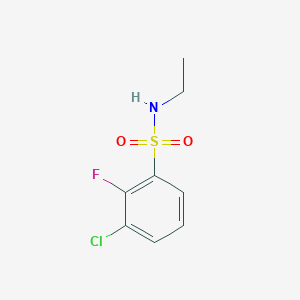

![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)
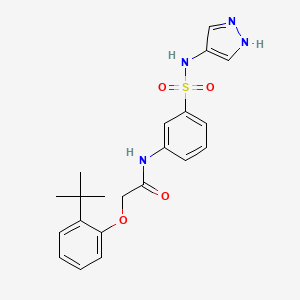
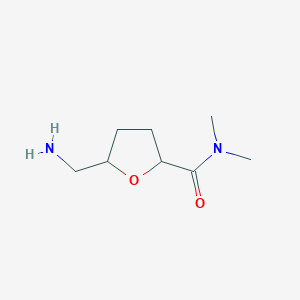
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
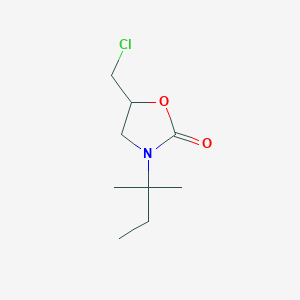
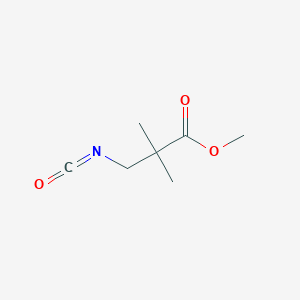
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
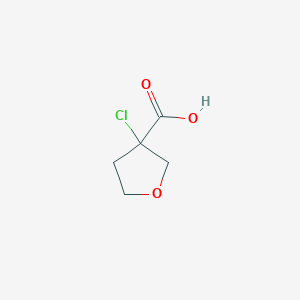
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
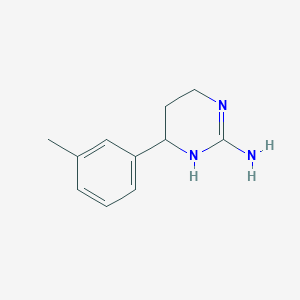
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
